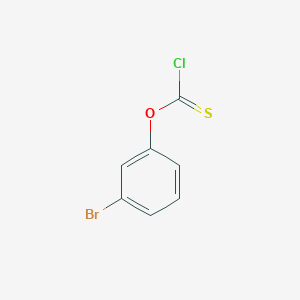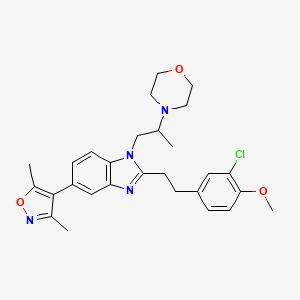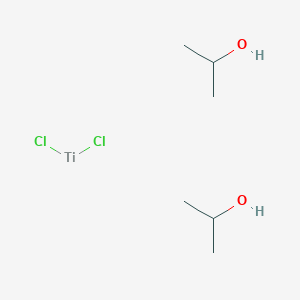
dichlorotitanium;propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotitanium;propan-2-ol typically involves the reaction of titanium tetrachloride with propan-2-ol. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows:
TiCl4+2C3H8O→TiCl2(C3H7O)2+2HCl
This reaction is usually conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using titanium tetrachloride and propan-2-ol. The reaction conditions are optimized to maximize yield and purity. The process may involve additional steps such as purification and distillation to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dichlorotitanium;propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other by-products.
Reduction: It can be reduced under specific conditions to yield different titanium-containing compounds.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride can be used.
Substitution Reactions: Various nucleophiles can be employed to substitute the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield titanium dioxide, while substitution reactions can produce a variety of titanium-organic compounds.
Applications De Recherche Scientifique
Dichlorotitanium;propan-2-ol has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new biomaterials.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance materials, coatings, and as a precursor for other titanium-based compounds.
Mécanisme D'action
The mechanism by which dichlorotitanium;propan-2-ol exerts its effects involves the interaction of the titanium center with various substrates. The titanium atom can coordinate with different ligands, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetrachloride: A precursor used in the synthesis of dichlorotitanium;propan-2-ol.
Titanium dioxide: A common oxidation product of this compound.
Titanium alkoxides: Compounds similar in structure and reactivity.
Uniqueness
This compound is unique due to its specific combination of titanium and propan-2-ol, which imparts distinct properties and reactivity
Propriétés
Formule moléculaire |
C6H16Cl2O2Ti |
|---|---|
Poids moléculaire |
238.96 g/mol |
Nom IUPAC |
dichlorotitanium;propan-2-ol |
InChI |
InChI=1S/2C3H8O.2ClH.Ti/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
CGWFOWZGURYLHA-UHFFFAOYSA-L |
SMILES canonique |
CC(C)O.CC(C)O.Cl[Ti]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


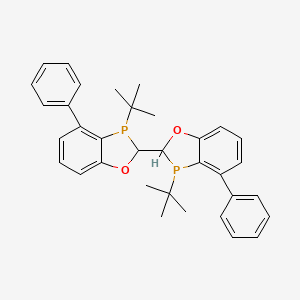
![N-[1-[4-(5-bromo-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B13398306.png)
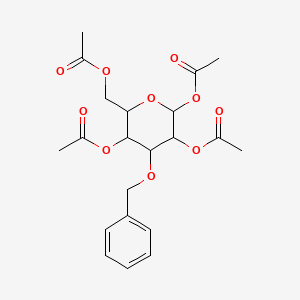
![13-(2,4-Difluoroanilino)-5-(2,3-dihydroxypropoxy)tricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B13398317.png)

![2-cyclohexyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid](/img/structure/B13398322.png)
![N-[1-[3-cyano-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]hexadecanamide](/img/structure/B13398328.png)
![1-cyano-2-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(diethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;1-cyano-2-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)ethenesulfonamide;2-cyano-3-[6-(dimethylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-3-[6-(dipropylamino)naphthalen-2-yl]-N-(3-hydroxy-2-methylpropyl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(4-methylpiperazin-1-yl)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-[6-(2-morpholin-4-ylethylamino)naphthalen-2-yl]prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-morpholin-4-ylnaphthalen-2-yl)prop-2-enamide;2-cyano-N-(3-hydroxy-2-methylpropyl)-3-(6-piperidin-1-ylnaphthalen-2-yl)prop-2-enamide](/img/structure/B13398334.png)

![(1S,3R,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate](/img/structure/B13398349.png)
![6-Hydroxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one](/img/structure/B13398352.png)
![15-Ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B13398362.png)
